molecular formula C19H20FN3O2S B2788537 N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040679-20-6

N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2788537
CAS No.: 1040679-20-6
M. Wt: 373.45
InChI Key: XBNKGZJFYOLPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a fascinating chemical compound belonging to the class of heterocyclic compounds, known for its broad spectrum of biological activities

Preparation Methods

The synthesis of N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves several steps, starting with the formation of the benzothienopyrimidine core. This can be achieved through a cyclization reaction involving suitable starting materials like 2-aminobenzothiophene and an appropriate pyrimidine derivative. The synthesis generally proceeds under controlled conditions, involving reagents such as acids or bases as catalysts. For industrial production, the focus is on optimizing yields and purity, often using high-throughput methods and rigorous purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions like amines or halides. The major products formed from these reactions depend on the specific conditions but typically involve modifications to the fluorinated benzothienopyrimidine core or the cyclohexylacetamide side chain.

Scientific Research Applications

N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide finds applications in various fields of scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, its derivatives have shown promise as potential therapeutic agents, particularly in anticancer and antiviral research. The compound's unique structure makes it a valuable candidate for drug discovery and development, enabling the exploration of novel mechanisms of action.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects is primarily through interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzothienopyrimidine core can bind to active sites, modulating the activity of target proteins and pathways involved in disease processes. Detailed studies have shown that this compound can inhibit the activity of certain kinases, thus interfering with signal transduction pathways critical for cell proliferation and survival.

Comparison with Similar Compounds

Compared to other similar compounds, such as those with unsubstituted benzothienopyrimidine cores or without the cyclohexylacetamide side chain, N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide stands out due to its enhanced biological activity and stability. Similar compounds include analogs with different substituents on the benzothienopyrimidine ring or variations in the acetamide linkage, which may result in altered pharmacokinetic properties or target specificity.

Hope this was helpful. Let me know if there’s anything else I can add!

Properties

IUPAC Name

N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-11-21-17-16-13(20)8-5-9-14(16)26-18(17)19(25)23(11)10-15(24)22-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNKGZJFYOLPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3CCCCC3)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.